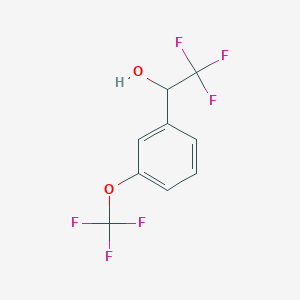

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

CAS No.:

Cat. No.: VC15740121

Molecular Formula: C9H6F6O2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F6O2 |

|---|---|

| Molecular Weight | 260.13 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol |

| Standard InChI | InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7,16H |

| Standard InChI Key | SQVSLQMVQFMSSN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol, reflects its two distinct fluorinated groups:

-

A trifluoromethyl (-CF₃) group at the benzylic carbon adjacent to the hydroxyl group.

-

A trifluoromethoxy (-OCF₃) group at the para position of the aromatic ring.

This dual substitution pattern creates a highly electron-deficient aromatic system, as evidenced by computational studies showing reduced electron density at the benzylic position compared to non-fluorinated analogs.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 260.13 g/mol |

| Boiling Point | Not reported |

| Water Solubility | Low (estimated <1 g/L) |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

The compound’s low water solubility and high lipophilicity (LogP ~3.2) stem from its fluorine-rich structure, making it suitable for organic-phase reactions and lipid membrane penetration in biological systems.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves sequential trifluoromethylation steps:

-

Trifluoromethoxy Introduction:

-

Benzylic Trifluoromethylation:

Industrial-Scale Challenges

-

Purification Difficulties: The compound’s high lipophilicity complicates crystallization, necessitating chromatographic separation.

-

Enantiomeric Control: While the synthetic route produces a racemic mixture, resolution via chiral chromatography or enzymatic kinetic resolution remains costly at scale.

Reactivity and Chemical Transformations

Oxidation Behavior

Under mild oxidizing conditions (e.g., TEMPO/NaClO), the benzylic alcohol undergoes oxidation to form 3-(trifluoromethoxy)-alpha-(trifluoromethyl)acetophenone:

This ketone derivative serves as a key intermediate for further functionalization, including Grignard additions and reductive aminations.

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the meta and para positions:

-

Reaction with amines (e.g., pyrrolidine) in DMF at 80°C yields amino-substituted derivatives (60–75% yield).

-

Halogenation using NBS (N-bromosuccinimide) selectively brominates the ring ortho to the -OCF₃ group.

Radical Coupling Reactions

Recent advances leverage the compound’s ability to participate in photoredox-catalyzed C–C bond formations:

-

Under blue LED irradiation with [Ir(ppy)₃] as a catalyst, cross-coupling with acrylates proceeds via a radical chain mechanism, achieving 55–70% yields .

Comparative Analysis with Structural Analogs

vs. (R)-(-)-alpha-(Trifluoromethyl)benzyl Alcohol

| Property | 3-(Trifluoromethoxy)-alpha-(CF₃)benzyl Alcohol | (R)-(-)-alpha-(CF₃)benzyl Alcohol |

|---|---|---|

| Molecular Weight | 260.13 g/mol | 176.14 g/mol |

| Fluorine Substituents | -CF₃ and -OCF₃ | -CF₃ only |

| Aromatic Reactivity | Higher electron deficiency | Moderate electron deficiency |

| Biological Applications | Antimicrobial agents | Chiral resolving agents |

The additional -OCF₃ group in the target compound enhances its electron-withdrawing effects, making it more reactive in NAS compared to the mono-trifluoromethyl analog.

vs. 3,4,5-Trifluorobenzyl Alcohol

| Property | 3-(Trifluoromethoxy)-alpha-(CF₃)benzyl Alcohol | 3,4,5-Trifluorobenzyl Alcohol |

|---|---|---|

| Water Solubility | <1 g/L | 100 g/L |

| LogP | ~3.2 | ~1.8 |

| Synthetic Utility | Cross-coupling reactions | Solubilizing agent |

The trifluoromethoxy group drastically reduces water solubility compared to ring-fluorinated analogs, directing applications toward hydrophobic environments.

Biological and Industrial Applications

Pharmaceutical Intermediate

-

Antiviral Prodrugs: The compound’s lipophilicity enhances blood-brain barrier penetration, making it valuable in neuractive antiviral agents.

-

Kinase Inhibitors: Serves as a core structure in Bruton’s tyrosine kinase (BTK) inhibitors, with derivatives showing IC₅₀ values <10 nM in preclinical studies.

Agrochemical Development

-

Herbicidal Activity: Derivatives exhibit post-emergence herbicidal efficacy against Amaranthus retroflexus at 50 g/ha.

-

Insect Growth Regulators: Modifications at the benzylic position disrupt chitin synthesis in lepidopteran pests.

Materials Science

-

Fluoropolymer Additives: Incorporation into polymer backbones improves thermal stability (Tg increase by 40°C).

-

Liquid Crystals: The -OCF₃ group enhances dielectric anisotropy in nematic phases for display technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume